molecular formula C8H17NO4P+ B14257939 [(Diethylamino)methoxy](2-methoxy-2-oxoethyl)oxophosphanium CAS No. 183426-38-2

[(Diethylamino)methoxy](2-methoxy-2-oxoethyl)oxophosphanium

Katalognummer: B14257939
CAS-Nummer: 183426-38-2
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: YPNYCLNSKGYOBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diethylamino)methoxyoxophosphanium is a complex organic compound with a unique structure that includes both diethylamino and methoxy groups

Vorbereitungsmethoden

The synthesis of (Diethylamino)methoxyoxophosphanium typically involves the reaction of diethylamine with methoxyethyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(Diethylamino)methoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can undergo substitution reactions where the diethylamino or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Diethylamino)methoxyoxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Diethylamino)methoxyoxophosphanium involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with nucleophilic sites, while the methoxy groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(Diethylamino)methoxyoxophosphanium can be compared with similar compounds such as:

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but with dimethylamino instead of diethylamino groups.

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: This compound contains a thioether linkage instead of the oxophosphanium group.

    2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-Dimethoxyphenyl)acetate: This compound has a similar methoxy-oxoethyl group but is part of a larger aromatic structure.

The uniqueness of (Diethylamino)methoxyoxophosphanium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

183426-38-2

Molekularformel

C8H17NO4P+

Molekulargewicht

222.20 g/mol

IUPAC-Name

diethylaminomethoxy-(2-methoxy-2-oxoethyl)-oxophosphanium

InChI

InChI=1S/C8H17NO4P/c1-4-9(5-2)7-13-14(11)6-8(10)12-3/h4-7H2,1-3H3/q+1

InChI-Schlüssel

YPNYCLNSKGYOBZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CO[P+](=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.